The compound is cataloged under the CAS number 1185428-34-5. It is primarily sourced from chemical suppliers specializing in fine chemicals and intermediates for pharmaceutical applications. Its classification falls within the realm of heterocyclic compounds, which are vital in various chemical and biological processes.
The synthesis of 2-bromo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde involves several steps, primarily utilizing N,N-dimethylformamide as a solvent and sodium hydride as a base. The key steps are outlined below:
The detailed reaction conditions include:
The molecular structure of 2-bromo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde features a pyrrolo-pyrazine framework with several functional groups that contribute to its chemical properties:
The compound's structure can be represented as follows:
The compound undergoes various chemical reactions typical for aldehydes and heterocycles:
These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives for further study.
The mechanism of action for 2-bromo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde primarily involves its interaction with kinases:
The physical properties of 2-bromo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde include:
Chemical properties include:
These properties are essential for determining its handling and storage requirements in laboratory settings.
The scientific applications of 2-bromo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde are diverse:
This compound exemplifies the intersection of organic synthesis, medicinal chemistry, and material science, highlighting its importance across multiple scientific disciplines.
Fused bicyclic heterocycles constitute indispensable structural frameworks in modern medicinal chemistry, serving as privileged scaffolds in kinase inhibitor design. These architectures—exemplified by the pyrrolo[2,3-b]pyrazine core—provide three-dimensional complexity and hydrogen-bonding capabilities that mimic purine nucleotides, enabling high-affinity interactions with ATP-binding sites of kinases. The intrinsic dipole moment and π-orbital distribution across the bicyclic system facilitate π-stacking interactions with hydrophobic kinase subpockets, while the nitrogen-rich environment offers multiple vectors for synthetic elaboration. This versatility has positioned bicyclic heterocycles as critical pharmacophores in targeted cancer therapies, with pyrrolo[2,3-b]pyrazine derivatives demonstrating pronounced activity against receptor tyrosine kinases implicated in tumorigenesis and metastasis [2] [5].
The structural evolution of pyrrolo[2,3-b]pyrazine-based kinase inhibitors reveals a deliberate optimization trajectory beginning with weak screening hits. Initial compounds derived from c-Met inhibitor projects exhibited modest fibroblast growth factor receptor (FGFR) inhibition (e.g., compound 4: 87.8% FGFR1 inhibition at 10 μM). Systematic scaffold hopping demonstrated that replacing pyrazolo[4,3-b]pyridine with 5H-pyrrolo[2,3-b]pyrazine dramatically enhanced potency (compound 9: 92.5% inhibition at 1 μM), attributed to improved hinge-region hydrogen bonding with Ala564 in FGFR1 [5]. Subsequent structure-activity relationship (SAR) studies established that electron-withdrawing substituents at the C2 position (e.g., bromine) enhanced both binding affinity and metabolic stability, while the N5 position served as an optimal handle for solubilizing groups. This scaffold refinement culminated in nanomolar inhibitors like compound 17 (FGFR1 IC₅₀ ≈ 85 nM), validating pyrrolo[2,3-b]pyrazine as a privileged chemotype in kinase drug discovery [2] [5].
Multifunctional intermediates such as 2-bromo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde (CAS# 1185428-34-5) integrate three strategic functionalities that enable parallel synthesis and targeted diversification:
Table 1: Key Physicochemical Properties of 2-Bromo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde
Property | Value | Source/Reference |
---|---|---|
CAS Number | 1185428-34-5 | [1] [3] |
Molecular Formula | C₁₃H₁₈BrN₃O₂Si | [1] [6] |
Molecular Weight | 356.29 g/mol | [3] [6] |
Purity | ≥95% | [1] [6] |
Storage Conditions | 2-8°C (under inert atmosphere) | [3] [6] |
Hazard Statements | H315, H319 (Skin/Eye irritation) | [3] [9] |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3